N-(2-phenylethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide
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Overview
Description
N-(2-phenylethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridin-3-ylmethyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the Phenylethyl Group: This can be done through alkylation reactions.
Formation of the Carboxamide Group: This step may involve amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: To enhance reaction rates.
Control of Temperature and Pressure: To ensure optimal reaction conditions.
Purification Techniques: Such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways by binding to these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-phenylethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide
- **N-(2-phenylethyl)-1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide
- **N-(2-phenylethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct pharmacological properties compared to its analogs. Differences in the position of the pyridinyl group or other substituents can significantly impact the compound’s biological activity and therapeutic potential.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various fields. Further research is needed to fully understand its properties, mechanisms of action, and potential therapeutic uses.
Properties
IUPAC Name |
N-(2-phenylethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c30-25(27-14-8-21-5-2-1-3-6-21)23-9-17-29(18-10-23)24-11-15-28(16-12-24)20-22-7-4-13-26-19-22/h1-7,13,19,23-24H,8-12,14-18,20H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGOYXALPUCWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3CCN(CC3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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